molecular formula C8H11ClN2 B12956368 (2-Chloro-3-methylbenzyl)hydrazine

(2-Chloro-3-methylbenzyl)hydrazine

Cat. No.: B12956368
M. Wt: 170.64 g/mol
InChI Key: NSYOAYYDUOOUHZ-UHFFFAOYSA-N
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Description

(2-Chloro-3-methylbenzyl)hydrazine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of hydrazine, characterized by the presence of a chloro and methyl group on the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methylbenzyl)hydrazine typically involves the reaction of (2-Chloro-3-methylbenzyl)chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

(2-Chloro-3-methylbenzyl)chloride+Hydrazine hydrateThis compound+HCl\text{(2-Chloro-3-methylbenzyl)chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} (2-Chloro-3-methylbenzyl)chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-methylbenzyl)hydrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

(2-Chloro-3-methylbenzyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-3-methylbenzyl)hydrazine involves its interaction with biological molecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • (2-Chlorobenzyl)hydrazine
  • (3-Methylbenzyl)hydrazine
  • (2-Chloro-4-methylbenzyl)hydrazine

Comparison: (2-Chloro-3-methylbenzyl)hydrazine is unique due to the specific positioning of the chloro and methyl groups on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(2-chloro-3-methylphenyl)methylhydrazine

InChI

InChI=1S/C8H11ClN2/c1-6-3-2-4-7(5-11-10)8(6)9/h2-4,11H,5,10H2,1H3

InChI Key

NSYOAYYDUOOUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNN)Cl

Origin of Product

United States

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